molecular formula C10H17FN4O2 B2840447 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 2101197-02-6

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No. B2840447
CAS RN: 2101197-02-6
M. Wt: 244.27
InChI Key: DYPLBYNZBCHPTL-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved by the United States Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC). In

Mechanism of Action

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide irreversibly binds to the EGFR kinase domain, which inhibits the autophosphorylation of the receptor and downstream signaling pathways. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a higher affinity for the T790M mutant EGFR compared to wild-type and other mutant EGFRs, which allows it to selectively target cancer cells that express the T790M mutation.
Biochemical and Physiological Effects
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation, migration, and invasion of NSCLC cells that express the T790M mutation. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide also induces apoptosis and cell cycle arrest in these cells. In addition, 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of NSCLC tumors that express the T790M mutation in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the T790M mutant EGFR. This allows researchers to selectively target cancer cells that express this mutation. However, one limitation of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its irreversibility, which makes it difficult to study the effects of reversible EGFR inhibition.

Future Directions

There are several future directions for the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in the treatment of NSCLC. One direction is to explore the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in combination with other targeted therapies or immunotherapies. Another direction is to investigate the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma. Finally, future studies could focus on identifying biomarkers that predict response to 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide and developing strategies to overcome resistance to the drug.

Synthesis Methods

The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-fluoroethylamine with 4-bromo-1H-pyrazole to form 4-amino-1-(2-fluoroethyl)-1H-pyrazole. The second step involves the reaction of 4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloropropyl methyl ether to form N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole. The final step involves the reaction of N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloro-4-(4-fluorophenoxy)aniline to form 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. Preclinical studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has potent and selective activity against EGFR T790M mutations, which are resistant to first- and second-generation EGFR TKIs. Clinical trials have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a high response rate and a favorable safety profile in patients with NSCLC who have EGFR T790M mutations.

properties

IUPAC Name

4-amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O2/c1-17-6-2-4-13-10(16)9-8(12)7-15(14-9)5-3-11/h7H,2-6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPLBYNZBCHPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

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